molecular formula C10H10CaO5 B163171 Prohexadione calcium CAS No. 127277-53-6

Prohexadione calcium

Cat. No.: B163171
CAS No.: 127277-53-6
M. Wt: 250.26 g/mol
InChI Key: NLKUPINTOLSSLD-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Prohexadione calcium primarily targets distinct dioxygenases involved in gibberellin biosynthesis . These enzymes require 2-oxoglutaric acid as a co-substrate . Additionally, it targets flavanone 3-hydroxylase, a key enzyme involved in flavonoid metabolism .

Mode of Action

This compound acts as a structural mimic of 2-oxoglutaric acid . This allows it to block the action of dioxygenases involved in gibberellin biosynthesis, such as GA 20 3ß-hydroxylase . As a result, less growth-active gibberellins are formed, and treated plants remain compact . In the case of flavonoid metabolism, this compound inhibits flavanone 3-hydroxylase, leading to considerable changes in the formation of flavonoids and their phenolic precursors .

Biochemical Pathways

The inhibition of gibberellin biosynthesis by this compound leads to a decrease in cell elongation and reduced vegetative growth . In the flavonoid pathway, the inhibition of flavanone 3-hydroxylase causes changes in the formation of flavonoids and their phenolic precursors . This compound also triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids, in particular luteoforol, with phytoalexin-like properties .

Pharmacokinetics

This compound is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited . Gibberellin levels are reduced in the plant for 3 to 4 weeks following application of this growth regulator .

Result of Action

The primary result of this compound’s action is a decrease in cell elongation and reduced vegetative growth . It also leads to changes in the formation of flavonoids and their phenolic precursors . Furthermore, it triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids . Finally, treatments with this compound lead to reduced ethylene formation .

Action Environment

This compound has a short half-life in the environment . It has no negative effects on non-target organisms and offers little risk to users or consumers . The rate of this compound needed for effective vegetative control has to be raised as the vegetative vigor of a tree increases .

Biochemical Analysis

Biochemical Properties

Prohexadione calcium interacts with various enzymes and proteins within the plant’s biochemical pathways. It specifically inhibits the synthesis of gibberellin, a naturally occurring plant hormone . This interaction results in the reduction of plant internode length . The compound also modulates the expression of antioxidant enzyme-related genes such as SOD2, PXMP2, MPV17, E1.11.1.7 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by altering the microstructure and disrupting the antioxidant system, ion uptake, and transport balance . For instance, it has been found to activate the antioxidant system under NaCl stress, significantly elevating superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the late stages of the biosynthesis of gibberellins in plants . This inhibition blocks dioxygenases, which require 2-oxogluterate as a co-substrate . The result is a decrease in the length of shoot internodes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and good heat stability . It is also noted for its short half-life in soil rich in microorganisms .

Metabolic Pathways

This compound is involved in the gibberellin biosynthesis pathway in plants . It inhibits the late stages of this pathway, specifically blocking dioxygenases . This interaction leads to a reduction in the synthesis of gibberellin, thereby controlling plant growth .

Transport and Distribution

This compound is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited .

Subcellular Localization

Given its role in inhibiting gibberellin biosynthesis, it is likely that it interacts with enzymes in the cytoplasm where this biosynthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prohexadione calcium is synthesized through a series of chemical reactions involving the formation of calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate . . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis processes. These processes involve the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product . The industrial production methods are designed to be efficient and cost-effective, allowing for the large-scale manufacture of this compound for agricultural use.

Scientific Research Applications

Chemistry: Prohexadione calcium is used in chemical research to study the biosynthesis of gibberellins and their role in plant growth and development . It serves as a valuable tool for understanding the molecular mechanisms underlying plant hormone regulation.

Biology: In biological research, this compound is used to investigate the effects of gibberellin inhibition on plant physiology and development . It is also used to study the interactions between plant hormones and other signaling pathways.

Medicine: While this compound is primarily used in agricultural research, its potential applications in medicine are being explored. Researchers are investigating its effects on cellular processes and its potential use as a therapeutic agent.

Industry: In the agricultural industry, this compound is used to control plant growth, reduce lodging in crops, and improve crop yield. It is applied as a foliar spray to various crops, including rice, wheat, and fruit trees.

Comparison with Similar Compounds

    Ancymidol: A plant growth regulator that inhibits gibberellin biosynthesis at multiple steps.

    Paclobutrazol: Another gibberellin biosynthesis inhibitor that is widely used in agriculture.

    Uniconazole: A triazole-based plant growth regulator that inhibits gibberellin biosynthesis.

Uniqueness of Prohexadione Calcium: this compound is unique in its rapid action and lack of residual activity in rotational crops. Unlike some other growth regulators, it does not persist in the soil, making it environmentally friendly and suitable for sustainable agricultural practices. Additionally, its specific mode of action and effectiveness at low concentrations make it a valuable tool for precise growth regulation in various crops.

Properties

IUPAC Name

calcium;4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5.Ca/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h5,11H,2-4H2,1H3,(H,14,15);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKUPINTOLSSLD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10CaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, yellow, or pale yellow-brown solid; [HSDB] Slightly beige powder; [MSDSonline]
Record name Prohexadione-calcium
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Solubility

Solubility (mg/L at 20 °C): methanol 1.11; acetone 0.038; n-hexane <0.003; toluene 0.004; ethyl acetate <0.010; isopropanol <0.105; dichloromethane 0.004, In water, 174 mg/L at 20 °C
Record name PROHEXADIONE CALCIUM
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Density

1.435
Record name PROHEXADIONE CALCIUM
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Vapor Pressure

0.0000001 [mmHg]
Record name Prohexadione-calcium
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Fine white powder, Pale yellow brown colored fine powder

CAS No.

127277-53-6
Record name Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)-, ion(1-), calcium, calcium salt (2:1:1)
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Record name PROHEXADIONE-CALCIUM
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Melting Point

>360 °C, Yellow powder with sweet smell. Melting point >360 °C. Hardly soluble in organic solvents. /Technical/
Record name PROHEXADIONE CALCIUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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